Methyl 4-(cyclopropylamino)-3-nitrobenzoate

Description

BenchChem offers high-quality Methyl 4-(cyclopropylamino)-3-nitrobenzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 4-(cyclopropylamino)-3-nitrobenzoate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 4-(cyclopropylamino)-3-nitrobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O4/c1-17-11(14)7-2-5-9(12-8-3-4-8)10(6-7)13(15)16/h2,5-6,8,12H,3-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSAHAGVMRONZEL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=C(C=C1)NC2CC2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20654660 | |

| Record name | Methyl 4-(cyclopropylamino)-3-nitrobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20654660 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

848819-82-9 | |

| Record name | Methyl 4-(cyclopropylamino)-3-nitrobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20654660 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

"Methyl 4-(cyclopropylamino)-3-nitrobenzoate" chemical properties

An In-depth Technical Guide to Methyl 4-(cyclopropylamino)-3-nitrobenzoate

Prepared by: Gemini, Senior Application Scientist

Introduction: Situating a Key Synthetic Intermediate

Methyl 4-(cyclopropylamino)-3-nitrobenzoate is a substituted aromatic compound of significant interest to researchers in medicinal chemistry and drug development. As a functionalized nitrobenzoate derivative, it serves as a versatile building block for the synthesis of more complex molecular architectures. Its structure incorporates three key functional groups: a methyl ester, a nitro group, and a secondary cyclopropylamine. This unique combination makes it a valuable precursor for creating a variety of heterocyclic compounds and other target molecules, particularly in the development of novel therapeutic agents. This guide provides a comprehensive overview of its chemical properties, a robust synthesis protocol with mechanistic insights, and an exploration of its synthetic potential for professionals in the field.

Core Chemical and Physical Properties

The fundamental properties of Methyl 4-(cyclopropylamino)-3-nitrobenzoate determine its handling, storage, and application in synthesis. These core attributes are summarized below.

| Property | Value | Source(s) |

| CAS Number | 848819-82-9 | [1] |

| Molecular Formula | C₁₁H₁₂N₂O₄ | [1] |

| Molecular Weight | 236.22 g/mol | [1] |

| Appearance | Solid (predicted) | |

| Storage Conditions | Sealed in a dry environment, 2-8°C | [1] |

| SMILES | O=C(OC)C1=CC=C(NC2CC2)C(=O)=C1 | [1] |

| InChI Key | Information not available in search results. |

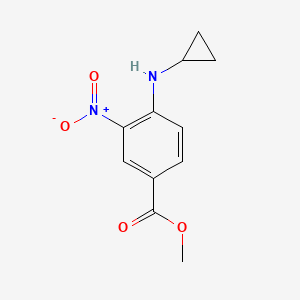

Chemical Structure Diagram

Caption: Chemical structure of Methyl 4-(cyclopropylamino)-3-nitrobenzoate.

Synthesis Protocol and Mechanistic Rationale

The synthesis of Methyl 4-(cyclopropylamino)-3-nitrobenzoate is most effectively achieved via a nucleophilic aromatic substitution (SₙAr) reaction. This pathway is highly reliable due to the electronic properties of the starting material. The presence of a strong electron-withdrawing nitro group ortho and para to a leaving group (such as a halogen) significantly activates the aromatic ring for nucleophilic attack.

Recommended Starting Material:

-

Methyl 4-fluoro-3-nitrobenzoate (CAS 329-59-9) or Methyl 4-chloro-3-nitrobenzoate (CAS 14719-83-6) [2][3]. The fluoro-substituted precursor is often preferred as fluoride is an excellent leaving group in SₙAr reactions.

Key Reagents:

-

Cyclopropylamine: The nucleophile that displaces the leaving group.

-

Base (e.g., K₂CO₃, DIPEA): A non-nucleophilic base is crucial to neutralize the acid (HF or HCl) generated during the reaction, driving the equilibrium towards the product.

-

Solvent (e.g., DMSO, DMF, Acetonitrile): A polar aprotic solvent is ideal as it can solvate the cationic species without interfering with the nucleophile.

Step-by-Step Experimental Protocol:

-

Vessel Preparation: To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add Methyl 4-fluoro-3-nitrobenzoate (1.0 eq).

-

Addition of Reagents: Add potassium carbonate (K₂CO₃, 2.0 eq) and the chosen polar aprotic solvent (e.g., DMSO).

-

Nucleophile Addition: Add cyclopropylamine (1.2 eq) to the stirred suspension at room temperature.

-

Reaction Conditions: Heat the reaction mixture to 80-100 °C. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Pour the mixture into a separatory funnel containing water and a suitable organic solvent for extraction (e.g., ethyl acetate).

-

Extract the aqueous layer two to three times with the organic solvent.

-

Combine the organic layers and wash with brine (saturated NaCl solution) to remove residual water and inorganic salts.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

-

Purification: The resulting crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes or by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure Methyl 4-(cyclopropylamino)-3-nitrobenzoate.

Synthesis Workflow Diagram

Caption: Experimental workflow for the synthesis of the title compound.

Chemical Reactivity and Synthetic Utility

The utility of Methyl 4-(cyclopropylamino)-3-nitrobenzoate as a synthetic intermediate stems from the distinct reactivity of its functional groups.

-

Reduction of the Nitro Group: The nitro group is readily reduced to a primary amine using standard conditions, such as catalytic hydrogenation (H₂, Pd/C), or chemical reducing agents like tin(II) chloride (SnCl₂) or iron in acidic media. This transformation yields a diamino-benzoate derivative, a common scaffold in medicinal chemistry for building heterocyclic rings like benzimidazoles. The synthesis of intermediates for drugs like Dabigatran utilizes similar diamino structures[4].

-

Ester Hydrolysis: The methyl ester can be hydrolyzed to the corresponding carboxylic acid under either acidic or basic (e.g., NaOH, LiOH) conditions. This provides a handle for further modifications, such as amide bond formation, which is a cornerstone of peptide and small molecule synthesis.

-

N-H Reactivity: The secondary amine is nucleophilic and can participate in reactions such as acylation, alkylation, or arylation, allowing for further diversification of the molecule's structure.

Key Transformation Pathways

Caption: Major reactive pathways for synthetic modification.

Spectroscopic Characterization

Expected Spectroscopic Data

| Technique | Feature | Expected Signal Characteristics |

| ¹H NMR | Aromatic Protons | Three signals in the aromatic region (~6.5-8.5 ppm). The proton ortho to the nitro group will be the most downfield. |

| Methyl Ester (O-CH₃) | A singlet at ~3.8-3.9 ppm. | |

| Amine Proton (N-H) | A broad singlet, chemical shift is solvent-dependent. | |

| Cyclopropyl Protons | A set of multiplets in the upfield region (~0.5-1.0 ppm and ~2.5-3.0 ppm for the CH attached to N). | |

| ¹³C NMR | Carbonyl Carbon (C=O) | A signal in the range of 165-170 ppm. |

| Aromatic Carbons | Six distinct signals in the aromatic region (~110-150 ppm). Carbons attached to the nitro and amino groups will be significantly shifted. | |

| Methyl Ester Carbon | A signal around 52 ppm. | |

| Cyclopropyl Carbons | Signals in the upfield region (~10-35 ppm). | |

| IR Spectroscopy | N-H Stretch | A sharp to medium peak around 3300-3400 cm⁻¹. |

| C=O Stretch (Ester) | A strong, sharp absorption band around 1710-1730 cm⁻¹. | |

| NO₂ Stretch | Two strong absorption bands, one asymmetric (~1520-1550 cm⁻¹) and one symmetric (~1340-1360 cm⁻¹). | |

| C-O Stretch (Ester) | A strong absorption band in the 1200-1300 cm⁻¹ region. |

Safety, Handling, and Storage

The toxicological properties of Methyl 4-(cyclopropylamino)-3-nitrobenzoate have not been thoroughly investigated. However, based on data for structurally related nitroaromatic compounds, appropriate precautions are essential.

-

Personal Protective Equipment (PPE): Wear tightly fitting safety goggles, chemical-resistant gloves, and a lab coat. Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors[8].

-

Handling: Avoid contact with skin, eyes, and clothing. Avoid the formation of dust. Wash hands thoroughly after handling[8][9].

-

First Aid Measures:

-

In case of skin contact: Immediately wash off with soap and plenty of water[8].

-

In case of eye contact: Rinse thoroughly with plenty of water and consult a physician[2].

-

If inhaled: Move the person into fresh air. If breathing is difficult, give oxygen[8].

-

If swallowed: Rinse mouth with water. Do not induce vomiting. Seek medical attention[10].

-

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place, preferably at 2-8°C as recommended by suppliers[1][8].

Conclusion

Methyl 4-(cyclopropylamino)-3-nitrobenzoate stands out as a high-value intermediate for synthetic chemists. Its well-defined reactivity, centered on the strategic placement of its nitro, amine, and ester functional groups, provides a reliable platform for constructing complex molecules. The straightforward SₙAr synthesis makes it readily accessible, and its potential for conversion into diamino-benzoate derivatives positions it as a key building block in the discovery pipelines for new pharmaceuticals and fine chemicals. Proper understanding of its properties, synthesis, and handling is paramount for its effective and safe utilization in research and development.

References

- ECHEMI. (n.d.). Methyl 4-nitrobenzoate SDS, 619-50-1 Safety Data Sheets.

- Sigma-Aldrich. (2025). SAFETY DATA SHEET - Methyl 3-nitrobenzoate.

- BLD Pharm. (n.d.). Methyl 4-(cyclopropylamino)-3-nitrobenzoate.

- Thermo Fisher Scientific. (2024). Methyl 4-nitrobenzoate - SAFETY DATA SHEET.

- Fisher Scientific. (2024). SAFETY DATA SHEET - Methyl 4-fluoro-3-nitrobenzoate.

- Sigma-Aldrich. (2025). SAFETY DATA SHEET - Methyl 4-nitrobenzoate.

- PubChem. (n.d.). Methyl 4-amino-3-nitrobenzoate.

- Sigma-Aldrich. (n.d.). Methyl 4-(cyclobutylamino)-3-nitrobenzoate AldrichCPR.

- PubChem. (n.d.). Methyl 4-(benzylamino)-3-nitrobenzoate.

- Biosynth. (n.d.). Methyl 4-nitrobenzoate.

- Royal Society of Chemistry. (n.d.). Supporting Information for an article.

- Sigma-Aldrich. (n.d.). Methyl 4-nitrobenzoate >=99.0% GC.

- Sigma-Aldrich. (n.d.). Methyl 4-nitrobenzoate Properties.

- Synthonix. (n.d.). Methyl 4-nitrobenzoate.

- Simson Pharma Limited. (n.d.). Methyl 4-methyl-3-nitrobenzoate.

- CymitQuimica. (n.d.). Methyl 4-(benzylamino)-3-nitrobenzoate.

- Anasazi Instruments. (n.d.). Electrophilic Aromatic Substitution, Nitration of Methyl Benzoate.

- Quora. (2016). What is the synthesis of methyl 3-nitrobenzoate?.

- ChemicalBook. (n.d.). Methyl 4-nitrobenzoate(619-50-1) 1H NMR spectrum.

- KULL-GROUP. (n.d.). Methyl4-nitrobenzoate | C8H7NO4 | MD Topology | NMR | X-Ray.

- Cenmed Enterprises. (n.d.). 4-NITRO-BENZOIC ACID CYCLOPROPYLMETHYL ESTER.

- PubChem. (n.d.). Methyl 4-chloro-3-nitrobenzoate.

- ResearchGate. (2009). Methyl 4-nitrobenzoate.

- University of South Alabama. (2010). Preparation of Methyl 3-nitrobenzoate. Retrieved from University of South Alabama website.

- CAS Common Chemistry. (n.d.). Methyl 3-nitrobenzoate.

- Google Patents. (n.d.). CN104356022A - Synthetic method of N-methyl-4-(methyl amino)-3-nitrobenzamide.

- PubChem. (n.d.). 4-(Methylamino)-3-nitrobenzoic acid.

- PubMed. (2011). Effect of 4-methyl-3-nitrobenzoic acid on non-small cell lung cancer cell migration.

- Organic Syntheses. (n.d.). Benzoic acid, m-nitro-, methyl ester.

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Crucial Role of 3-Methyl-4-Nitrobenzoic Acid in Modern Pharmaceutical Synthesis. Retrieved from NINGBO INNO PHARMCHEM CO.,LTD. website.

- PubChem. (n.d.). Methyl 3-nitrobenzoate.

- NIST. (n.d.). Benzoic acid, 4-nitro-, methyl ester.

- TCI Chemicals. (n.d.). 4-(Methylamino)-3-nitrobenzoic Acid.

- Chegg.com. (2023). Solved - IR Analysis of Methyl Nitrobenzoate.

- Royal Society of Chemistry Education. (n.d.). Nitration of methyl benzoate.

- ResearchGate. (n.d.). 3-Methyl-4-Nitrobenzoate Derivates as Antifungal Drug Candidates.

- PubChem. (n.d.). Methyl 4-(morpholin-4-yl)-3-nitrobenzoate.

Sources

- 1. 848819-82-9|Methyl 4-(cyclopropylamino)-3-nitrobenzoate|BLD Pharm [bldpharm.com]

- 2. fishersci.com [fishersci.com]

- 3. Methyl 4-chloro-3-nitrobenzoate | C8H6ClNO4 | CID 735797 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 4-(Methylamino)-3-nitrobenzoic acid | C8H8N2O4 | CID 283475 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. rsc.org [rsc.org]

- 6. aiinmr.com [aiinmr.com]

- 7. Methyl 3-nitrobenzoate | C8H7NO4 | CID 69260 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. echemi.com [echemi.com]

- 9. fishersci.com [fishersci.com]

- 10. sigmaaldrich.com [sigmaaldrich.com]

"Methyl 4-(cyclopropylamino)-3-nitrobenzoate" structure elucidation

An In-depth Technical Guide to the Structure Elucidation of Methyl 4-(cyclopropylamino)-3-nitrobenzoate

Introduction

Methyl 4-(cyclopropylamino)-3-nitrobenzoate is a substituted aromatic compound with potential applications as a key intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries. Its structure incorporates several key functional groups—a secondary aromatic amine, a nitro group, and a methyl ester—arranged in a specific orientation on a benzene ring. This arrangement dictates its chemical reactivity and potential biological activity. Accurate and unambiguous structural confirmation is therefore a critical first step in any research or development endeavor involving this molecule.

This guide provides a comprehensive, multi-technique approach to the structural elucidation of Methyl 4-(cyclopropylamino)-3-nitrobenzoate. We will move beyond simple data reporting to explain the causal logic behind the choice of analytical methods and the interpretation of the resulting data. The workflow described herein establishes a self-validating system where data from each technique—Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy—corroborates the others, leading to a definitive structural assignment.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₂N₂O₄ | [1] |

| Molecular Weight | 236.22 g/mol | [1] |

| CAS Number | 848819-82-9 | [1] |

| Physical Form | Solid | [2] |

Chapter 1: Molecular Mass and Formula Verification by Mass Spectrometry

Expertise & Experience: The initial and most fundamental step in structure elucidation is to confirm the molecular weight and elemental composition. High-Resolution Mass Spectrometry (HRMS) is the gold standard for this purpose, providing a mass measurement with high precision. This precision allows for the determination of a unique elemental formula, immediately constraining the possible structures.

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

-

Sample Preparation: Dissolve approximately 1 mg of the analyte in 1 mL of a suitable solvent (e.g., methanol or acetonitrile). Dilute the stock solution to a final concentration of 1-10 µg/mL.

-

Instrumentation: Utilize an Orbitrap or Time-of-Flight (TOF) mass spectrometer equipped with an Electrospray Ionization (ESI) source.

-

Ionization Mode: Operate in positive ion mode to facilitate the formation of the protonated molecule, [M+H]⁺.

-

Mass Analysis: Acquire data over a mass range of m/z 100-500. Ensure the instrument is calibrated to achieve a mass accuracy of < 5 ppm.

-

Data Analysis: Identify the monoisotopic mass of the most abundant ion peak. Use the instrument's software to calculate the elemental composition corresponding to this exact mass.

Anticipated Results & Interpretation

The analysis will confirm the molecular formula C₁₁H₁₂N₂O₄. The presence of two nitrogen atoms is consistent with the nitrogen rule, which predicts an even nominal molecular weight for compounds with an even number of nitrogen atoms.[3][4]

| Ion | Calculated Exact Mass (m/z) | Observed Exact Mass (m/z) |

| [M+H]⁺ | 237.0870 | ~237.087 ± 0.001 |

| [M+Na]⁺ | 259.0689 | ~259.069 ± 0.001 |

Trustworthiness: The high mass accuracy (< 5 ppm) of HRMS provides unequivocal evidence for the elemental composition, ruling out other potential formulas and validating the foundational integrity of the sample.

Fragmentation Pathway Analysis

Tandem mass spectrometry (MS/MS) can further validate the structure by inducing fragmentation and analyzing the resulting daughter ions. The predicted fragmentation pattern offers insight into the molecule's connectivity.

| Predicted Fragment Ion (m/z) | Lost Neutral Fragment | Structural Rationale |

| 205 | CH₃O· | Loss of the methoxy radical from the ester. |

| 190 | NO₂ | Loss of the nitro group. |

| 178 | COOCH₃ | Cleavage of the entire methyl ester group. |

Visualization: Mass Spectrometry Workflow

Caption: Workflow for molecular formula confirmation via HRMS.

Chapter 2: Functional Group Identification by Infrared Spectroscopy

Expertise & Experience: Before delving into the complex task of atomic connectivity, it is efficient to confirm the presence of the expected functional groups. Fourier-Transform Infrared (FTIR) spectroscopy is a rapid and reliable technique for this purpose. The vibrational frequencies of specific bonds serve as distinct signatures for the functional groups within the molecule.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

-

Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

-

Instrumentation: Use a standard FTIR spectrometer equipped with an ATR accessory.

-

Data Acquisition: Collect the spectrum over a range of 4000-400 cm⁻¹. Perform a background scan prior to the sample scan.

-

Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional group vibrations.

Anticipated Results & Interpretation

The FTIR spectrum will provide clear evidence for each key functional group. Of particular importance is the single, sharp N-H stretch, which is a hallmark of a secondary amine.[3][4][5]

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Rationale |

| ~3350 | N-H Stretch | Secondary Amine | A single, sharp peak distinguishes it from primary amines (two peaks) and tertiary amines (no peak).[5][6] |

| ~3100-3000 | C-H Stretch | Aromatic | Characteristic of sp² C-H bonds. |

| ~2950-2850 | C-H Stretch | Aliphatic (Methyl, Cyclopropyl) | Characteristic of sp³ C-H bonds. |

| ~1725 | C=O Stretch | Ester | Strong, sharp absorption typical for an α,β-unsaturated ester. |

| ~1610, ~1580 | C=C Stretch | Aromatic Ring | Skeletal vibrations of the benzene ring. |

| ~1520, ~1340 | N=O Asymmetric & Symmetric Stretch | Nitro Group | Two very strong, characteristic absorptions confirming the -NO₂ group.[7] |

| ~1280, ~1100 | C-O Stretch | Ester | Asymmetric and symmetric stretching of the ester C-O bonds. |

| ~1150 | C-N Stretch | Aromatic Amine | Stretching vibration of the bond between the ring and the amine nitrogen. |

Trustworthiness: Each of these predicted peaks serves as a piece of corroborating evidence. The simultaneous presence of N-H, C=O, and NO₂ stretches in their expected regions strongly supports the proposed overall structure.

Chapter 3: Definitive Connectivity Mapping by NMR Spectroscopy

Expertise & Experience: Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the definitive elucidation of molecular structure in solution.[8][9][10] It provides detailed information about the chemical environment, connectivity, and spatial relationships of each atom in the carbon-hydrogen framework. A combination of 1D (¹H, ¹³C) and 2D (COSY, HMBC) experiments is required for an unambiguous assignment.

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. Tetramethylsilane (TMS) is used as an internal standard (δ 0.00).

-

Instrumentation: A 400 MHz (or higher) NMR spectrometer.

-

1D Experiments:

-

Acquire a standard ¹H NMR spectrum.

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

-

2D Experiments:

-

Acquire a Correlation Spectroscopy (COSY) spectrum to identify proton-proton (H-H) couplings.

-

Acquire a Heteronuclear Multiple Bond Correlation (HMBC) spectrum to identify long-range (2-3 bond) carbon-proton (C-H) couplings. This is crucial for connecting structural fragments.

-

¹H NMR Analysis: Proton Environment

The ¹H NMR spectrum reveals the number of distinct proton environments and their neighboring protons through chemical shifts, integration, and splitting patterns.

| Predicted δ (ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~8.5 | d | 1H | H-2 | This proton is ortho to both the strongly electron-withdrawing -NO₂ and -COOCH₃ groups, causing a significant downfield shift. |

| ~8.3 | br s | 1H | N-H | The broad signal is characteristic of an N-H proton.[3][4] It will disappear upon D₂O exchange, confirming its assignment. |

| ~7.8 | dd | 1H | H-6 | This proton is ortho to the -COOCH₃ group and meta to the -NO₂ group. |

| ~6.9 | d | 1H | H-5 | This proton is ortho to the electron-donating -NH group, causing a significant upfield shift relative to other aromatic protons. |

| ~3.9 | s | 3H | -OCH₃ | A singlet in the typical region for methyl ester protons.[11][12] |

| ~2.8 | m | 1H | Cyclopropyl CH | The methine proton on the cyclopropyl ring, coupled to the N-H and the cyclopropyl CH₂ groups. |

| ~0.9, ~0.6 | m | 2H, 2H | Cyclopropyl CH₂ | The diastereotopic methylene protons of the cyclopropyl ring will appear as complex multiplets due to geminal and vicinal coupling. |

¹³C NMR Analysis: Carbon Skeleton

The ¹³C NMR spectrum indicates the number of unique carbon environments.

| Predicted δ (ppm) | Carbon Type | Assignment | Rationale |

| ~165 | Quaternary | C=O | Typical chemical shift for an ester carbonyl carbon.[11][12] |

| ~148 | Quaternary | C-4 | Aromatic carbon directly attached to the nitrogen. Its shift is influenced by the electron-donating amine. |

| ~140 | Quaternary | C-3 | Aromatic carbon directly attached to the nitro group. |

| ~135 | CH | C-2 | Aromatic CH deshielded by the adjacent nitro group. |

| ~128 | Quaternary | C-1 | Aromatic carbon attached to the ester group. |

| ~125 | CH | C-6 | Aromatic CH. |

| ~115 | CH | C-5 | Aromatic CH shielded by the adjacent amine group. |

| ~52 | CH₃ | -OCH₃ | Typical shift for a methyl ester carbon.[11][12] |

| ~30 | CH | Cyclopropyl CH | The methine carbon of the cyclopropyl ring. |

| ~7 | CH₂ | Cyclopropyl CH₂ | The methylene carbons of the cyclopropyl ring appear significantly upfield. |

2D NMR: Assembling the Puzzle

While 1D NMR provides the pieces, 2D NMR shows how they connect.

-

COSY: Will confirm the coupling between the adjacent aromatic protons (H-5 and H-6). It will also show the coupling network within the cyclopropyl ring (CH proton coupled to the CH₂ protons).

-

HMBC: This is the definitive experiment for confirming the substitution pattern. Key expected correlations include:

-

-OCH₃ protons to the C=O carbon: Confirms the methyl ester fragment.

-

H-2 proton to the C=O and C-4 carbons: Places H-2 between the ester and the amine-bearing carbon.

-

N-H proton to C-4, C-3, and the cyclopropyl CH carbon: Unambiguously links the cyclopropylamino group to the C-4 position of the aromatic ring.

-

H-5 proton to the C-3 and C-1 carbons: Confirms the position of H-5 relative to the nitro and ester groups.

-

Visualization: Integrated NMR Strategy

Caption: Integrated NMR strategy for unambiguous structure elucidation.

Conclusion: A Self-Validating Structural Assignment

The structural elucidation of Methyl 4-(cyclopropylamino)-3-nitrobenzoate is achieved through a logical and systematic integration of orthogonal analytical techniques.

-

HRMS establishes the correct elemental formula (C₁₁H₁₂N₂O₄).

-

FTIR confirms the presence of all key functional groups: a secondary amine (N-H), an ester (C=O), and a nitro group (N=O).

-

¹H and ¹³C NMR provide a complete count of all proton and carbon environments, respectively.

-

COSY and HMBC NMR definitively establish the connectivity, confirming the 1,2,4-substitution pattern on the benzene ring and linking the cyclopropyl and methyl ester fragments to the correct positions.

Each piece of data validates the others, culminating in the unambiguous confirmation of the structure. This rigorous, multi-faceted approach ensures the highest level of scientific integrity and provides a trusted foundation for any subsequent research, development, or regulatory submission.

References

-

Fiveable. Spectroscopy of Amines. Organic Chemistry Class Notes. Available from: [Link]

-

Workman, J. (2019). Organic Nitrogen Compounds III: Secondary and Tertiary Amines. Spectroscopy Online. Available from: [Link]

-

OpenStax. (2023). 24.10 Spectroscopy of Amines. Organic Chemistry. Available from: [Link]

-

NC State University Libraries. 24.10 Spectroscopy of Amines – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1. Available from: [Link]

-

Bellamy, L. J. (1953). The Infrared Spectra of Secondary Amines and Their Salts. Journal of the Chemical Society. Available from: [Link]

-

Human Metabolome Database. 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0033968). Available from: [Link]

-

Crampton, M. R., & Ghariani, M. (1970). Studies on nitroaromatic compounds. Part I. Nuclear magnetic resonance investigation of complexes of benzene with trinitrotoluenes. Journal of the Chemical Society B: Physical Organic. Available from: [Link]

-

The Royal Society of Chemistry. Electronic Supplementary Material (ESI) for RSC Advances. Available from: [Link]

-

ResearchGate. Structure of common nitroaromatic compounds. Available from: [Link]

-

National Center for Biotechnology Information. Methyl 3-nitrobenzoate. PubChem Compound Summary for CID 69260. Available from: [Link]

-

The Royal Society of Chemistry. Supporting Information for Catalysis Science & Technology. Available from: [Link]

-

Hypha Discovery. Structure Elucidation by NMR. Available from: [Link]

-

Journal of Chemical and Pharmaceutical Sciences. 1HNMR spectrometry in structural elucidation of organic compounds. Available from: [Link]

-

National Center for Biotechnology Information. Methyl 4-amino-3-nitrobenzoate. PubChem Compound Summary for CID 3941008. Available from: [Link]

-

Slideshare. Structural elucidation by NMR(1HNMR). Available from: [Link]

-

ResearchGate. Methyl 4-nitrobenzoate. Available from: [Link]

-

National Center for Biotechnology Information. Methyl 4-(benzylamino)-3-nitrobenzoate. PubChem Compound Summary for CID 12064511. Available from: [Link]

-

NIST. Benzoic acid, 3-nitro-, methyl ester. NIST Chemistry WebBook. Available from: [Link]

-

NIST. Methyl 3-methoxy-4-nitrobenzoate. NIST Chemistry WebBook. Available from: [Link]

-

ResearchGate. FTIR spectrum of 4-methyl-3-nitrobenzoic acid. Available from: [Link]

- Google Patents. CN104356022A - Synthetic method of N-methyl-4-(methyl amino)-3-nitrobenzamide.

-

Organic Syntheses. m-NITROBENZOIC ACID. Available from: [Link]

-

Chegg. Label the following IR Spectrum for Methyl M-Nitrobenzoate. Available from: [Link]

-

National Center for Biotechnology Information. Methyl 4-chloro-3-nitrobenzoate. PubChem Compound Summary for CID 735797. Available from: [Link]

Sources

- 1. 848819-82-9|Methyl 4-(cyclopropylamino)-3-nitrobenzoate|BLD Pharm [bldpharm.com]

- 2. Methyl 4-(cyclobutylamino)-3-nitrobenzoate AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 3. 24.10 Spectroscopy of Amines - Organic Chemistry | OpenStax [openstax.org]

- 4. 24.10 Spectroscopy of Amines – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 5. spectroscopyonline.com [spectroscopyonline.com]

- 6. fiveable.me [fiveable.me]

- 7. researchgate.net [researchgate.net]

- 8. hyphadiscovery.com [hyphadiscovery.com]

- 9. jchps.com [jchps.com]

- 10. Structural elucidation by NMR(1HNMR) | PPTX [slideshare.net]

- 11. rsc.org [rsc.org]

- 12. rsc.org [rsc.org]

Spectroscopic Characterization of Methyl 4-(cyclopropylamino)-3-nitrobenzoate: A Technical Guide

Introduction and Plausible Synthesis

Methyl 4-(cyclopropylamino)-3-nitrobenzoate (CAS 848819-82-9) possesses a unique combination of functional groups: a cyclopropylamine, a nitro group, and a methyl ester on a benzene ring. This arrangement offers multiple sites for further chemical modification, making it a valuable building block in organic synthesis.

A plausible and efficient synthesis of Methyl 4-(cyclopropylamino)-3-nitrobenzoate involves the nucleophilic aromatic substitution of a suitable precursor, such as methyl 4-chloro-3-nitrobenzoate, with cyclopropylamine. This reaction is analogous to established procedures for the synthesis of similar N-substituted nitroaromatics.[1][2]

DOT Script for Plausible Synthetic Pathway

Caption: Plausible synthetic route and potential impurities.

Understanding this synthetic route is crucial for anticipating potential impurities that might be observed in the spectroscopic analysis. These could include unreacted starting material (methyl 4-chloro-3-nitrobenzoate) or potential side-products.

Predicted ¹H and ¹³C NMR Spectroscopic Data

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. The predicted ¹H and ¹³C NMR spectra of Methyl 4-(cyclopropylamino)-3-nitrobenzoate are based on established chemical shift correlations and data from analogous compounds.[3][4][5][6][7][8][9]

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the cyclopropyl protons, the amine proton, and the methyl ester protons.

| Predicted ¹H NMR Data | |

| Chemical Shift (δ, ppm) | Multiplicity |

| ~8.5 | d |

| ~7.9 | dd |

| ~7.0 | d |

| ~3.9 | s |

| ~2.6 | m |

| ~0.9 | m |

| ~0.6 | m |

| ~8.3 | br s |

DOT Script for NMR Analysis Workflow

Caption: Workflow for NMR-based structural confirmation.

Interpretation:

-

The aromatic region will display three distinct signals due to the substitution pattern. The proton ortho to the strongly electron-withdrawing nitro group is expected to be the most deshielded.

-

The methyl ester will appear as a singlet around 3.9 ppm.

-

The cyclopropyl group will show complex multiplets in the aliphatic region.

-

The N-H proton is expected to be a broad singlet, and its chemical shift can be concentration-dependent.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule.

| Predicted ¹³C NMR Data | |

| Chemical Shift (δ, ppm) | Assignment |

| ~165 | C=O (ester) |

| ~148 | Ar-C (attached to NO₂) |

| ~145 | Ar-C (attached to NH) |

| ~135 | Ar-CH |

| ~125 | Ar-C (attached to COOCH₃) |

| ~120 | Ar-CH |

| ~115 | Ar-CH |

| ~52 | -OCH₃ |

| ~24 | Cyclopropyl-CH |

| ~7 | Cyclopropyl-CH₂ |

Interpretation:

-

The carbonyl carbon of the ester will be the most downfield signal.

-

The aromatic carbons attached to the nitro and amino groups will be significantly shifted.

-

The remaining aromatic carbons will appear in the typical range of 115-135 ppm.

-

The aliphatic carbons of the cyclopropyl group and the methyl ester will be found in the upfield region.

Predicted Infrared (IR) Spectroscopic Data

Infrared (IR) spectroscopy is an excellent tool for identifying the functional groups present in a molecule. The predicted IR spectrum of Methyl 4-(cyclopropylamino)-3-nitrobenzoate will show characteristic absorption bands for the N-H, C=O, NO₂, and C-O bonds.[10][11][12][13]

| Predicted IR Absorption Bands | |

| Wavenumber (cm⁻¹) | Functional Group |

| ~3400 | N-H |

| ~3100-3000 | Aromatic C-H |

| ~2950-2850 | Aliphatic C-H |

| ~1720 | C=O (ester) |

| ~1600, ~1480 | Aromatic C=C |

| ~1530, ~1350 | N-O (nitro) |

| ~1280 | C-O (ester) |

Interpretation:

-

A sharp peak around 3400 cm⁻¹ is indicative of the N-H stretch of the secondary amine.

-

The strong absorption around 1720 cm⁻¹ is characteristic of the carbonyl group in the ester.

-

Two strong bands around 1530 cm⁻¹ and 1350 cm⁻¹ are the classic signature of a nitro group.

-

The C-O stretch of the ester will be visible around 1280 cm⁻¹.

Predicted Mass Spectrometry (MS) Data

Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural confirmation.

Predicted Fragmentation Pattern: The electron ionization (EI) mass spectrum of Methyl 4-(cyclopropylamino)-3-nitrobenzoate (Molecular Weight: 236.22 g/mol ) is expected to show a molecular ion peak (M⁺) at m/z 236. Key fragmentation pathways are likely to involve the loss of the methoxy group, the nitro group, and fragmentation of the cyclopropyl ring.[14][15][16][17][18][19]

| Predicted Mass Spectrum Fragments | |

| m/z | Fragment Identity |

| 236 | [M]⁺ |

| 205 | [M - OCH₃]⁺ |

| 190 | [M - NO₂]⁺ |

| 178 | [M - COOCH₃ + H]⁺ |

| 163 | [M - NO₂ - HCN]⁺ |

DOT Script for Mass Spectrometry Fragmentation

Caption: Predicted major fragmentation pathways.

Interpretation:

-

The molecular ion peak at m/z 236 should be observable.

-

The loss of a methoxy radical (31 Da) to give a fragment at m/z 205 is a common fragmentation for methyl esters.

-

The loss of the nitro group (46 Da) leading to a fragment at m/z 190 is characteristic of nitroaromatic compounds.

-

Other significant fragments will arise from further cleavages of the primary fragments.

Conclusion

This technical guide provides a detailed, predictive analysis of the key spectroscopic data for Methyl 4-(cyclopropylamino)-3-nitrobenzoate. By leveraging data from analogous structures and fundamental spectroscopic principles, this document serves as a valuable resource for the identification and characterization of this important synthetic intermediate. The predicted NMR, IR, and MS data, along with the plausible synthetic pathway and potential impurities, offer a comprehensive framework for researchers working with this compound.

References

- JoVE. (2024). Mass Spectrometry: Carboxylic Acid, Ester, and Amide Fragmentation.

- TutorChase. (n.d.). What are the common fragments in mass spectrometry for esters?

- IR Spectrum Correlation Table. (n.d.).

- Wikipedia. (n.d.). Infrared spectroscopy correlation table.

- Scribd. (n.d.). 13-C NMR Chemical Shift Table.

- Oregon State University. (n.d.). 13C NMR Chemical Shifts.

- OpenStax. (2023). 13.4 Chemical Shifts in 1H NMR Spectroscopy.

- YouTube. (2020). PART 14: ALIPHATIC ESTERS (MASS SPECTRUM FRAGMENTATION PATTERN) FOR CSIR NET/GATE.

- University of Arizona. (n.d.). Mass Spectrometry - Examples. Retrieved from University of Arizona Chemistry and Biochemistry.

- Chemistry Steps. (n.d.). 13C Carbon NMR Spectroscopy.

- Unknown. (n.d.).

- Compound Interest. (2015). A guide to 13C NMR chemical shift values.

- chemeurope.com. (n.d.). Infrared spectroscopy correlation table.

- BenchChem. (n.d.). Comparative Analysis of Mass Spectrometry Fragmentation Patterns for Isomeric Nitroaromatic Compounds.

- Unknown. (n.d.). 13C NMR.pdf.

- ResearchGate. (2025). Mass spectrometry of nitro compounds: Part I: Mass spectra of α-, β- and γ-deuterated 1-nitropropane.

- Routledge. (n.d.). Guide to Spectroscopic Identification of Organic Compounds - 1st Edition.

- Google Books. (n.d.). Guide to NMR Spectral Interpretation: A Problem Based Approach to Determining the Structure of Small Organic Molecules.

- Loghia Publishing. (n.d.). Guide to NMR Spectral Interpretation.

- Barnes & Noble. (2013). Spectroscopy: Fundamentals And Data Interpretation.

- University of Hawaii. (n.d.). Functional Groups (F.G.) & Infrared Spectroscopy (IR).

- Chemistry Steps. (n.d.). NMR Chemical Shift Values Table.

- Wiley. (n.d.). Handbook of Spectroscopy.

- University of California, Santa Cruz. (n.d.). IR Tables. Retrieved from University of California, Santa Cruz Chemistry.

- PubMed. (2022). Mass spectrometry based fragmentation patterns of nitrosamine compounds.

- Chemistry LibreTexts. (2024). 13.4: Chemical Shifts in ¹H NMR Spectroscopy.

- Chemistry LibreTexts. (2024). 13.3: Chemical Shifts in ¹H NMR Spectroscopy.

- ACS Publications. (n.d.). Organic Ions in the Gas Phase. XVIII. Mass Spectra of Nitroarenes.

- BenchChem. (n.d.). 4-Chloro-3-nitrobenzoic acid | 96-99-1.

- Michigan State University. (n.d.). Proton NMR Table.

- ResearchGate. (2025). Synthesis of 4-nitro-Benzoates for evaluation antimicrobial and disinfectant activity: Part-I.

- PMC. (n.d.). Methyl 4-chloro-3-nitrobenzoate.

- BenchChem. (n.d.). The Role of 4-Chloro-3-nitrobenzoic Acid in Modern Chemical Synthesis.

- Google Patents. (n.d.). US5087725A - Process for the preparation of alkyl nitrobenzoates.

Sources

- 1. Methyl 4-chloro-3-nitrobenzoate - PMC [pmc.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. scribd.com [scribd.com]

- 4. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 5. 13.4 Chemical Shifts in 1H NMR Spectroscopy - Organic Chemistry | OpenStax [openstax.org]

- 6. NMR Chemical Shift Values Table - Chemistry Steps [chemistrysteps.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Proton NMR Table [www2.chemistry.msu.edu]

- 10. Infrared spectroscopy correlation table - Wikipedia [en.wikipedia.org]

- 11. Infrared_spectroscopy_correlation_table [chemeurope.com]

- 12. chem.ualberta.ca [chem.ualberta.ca]

- 13. cpb-us-e1.wpmucdn.com [cpb-us-e1.wpmucdn.com]

- 14. Video: Mass Spectrometry: Carboxylic Acid, Ester, and Amide Fragmentation [jove.com]

- 15. youtube.com [youtube.com]

- 16. Mass Spectrometry - Examples | UArizona Department of Chemistry and Biochemistry [cbc.arizona.edu]

- 17. benchchem.com [benchchem.com]

- 18. researchgate.net [researchgate.net]

- 19. pubs.acs.org [pubs.acs.org]

An In-Depth Technical Guide to the Solubility Profile of Methyl 4-(cyclopropylamino)-3-nitrobenzoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 4-(cyclopropylamino)-3-nitrobenzoate is a substituted nitrobenzoate derivative with potential applications in pharmaceutical and chemical research. Understanding its solubility is a critical first step in its development as a potential therapeutic agent or chemical intermediate. Solubility influences a compound's bioavailability, formulation, and in-vitro assay performance. This guide provides a comprehensive overview of the theoretical and practical aspects of determining the solubility profile of this compound, offering field-proven insights and detailed experimental protocols.

Physicochemical Properties

| Property | Value/Information | Source |

| CAS Number | 848819-82-9 | Vendor Information |

| Molecular Formula | C11H12N2O4 | Vendor Information |

| Molecular Weight | 236.22 g/mol | Vendor Information |

| Storage Conditions | Sealed in dry, 2-8°C | Vendor Information |

The presence of a nitro group and a carboxylic acid ester suggests that the compound is likely to be sparingly soluble in water. For comparison, a related compound, Methyl 3-nitrobenzoate, is reported to be insoluble in water and only slightly soluble in ethanol and methanol. The cyclopropylamino group may slightly increase its lipophilicity compared to a simple amino group.

Theoretical Framework for Solubility

The solubility of a compound like Methyl 4-(cyclopropylamino)-3-nitrobenzoate is governed by a complex interplay of its physicochemical properties and the characteristics of the solvent. Key factors include:

-

Polarity : The molecule possesses both polar (nitro, ester, and amino groups) and non-polar (cyclopropyl and phenyl groups) regions. Its solubility will be highest in solvents with a similar polarity profile.

-

Hydrogen Bonding : The amino group can act as a hydrogen bond donor, while the nitro and ester groups can act as hydrogen bond acceptors. Solvents capable of hydrogen bonding (e.g., water, alcohols) will interact with these groups, influencing solubility.

-

Crystal Lattice Energy : For a solid to dissolve, the energy of interaction between the solute and solvent molecules must overcome the energy holding the molecules together in the crystal lattice.

-

pH : The amino group is basic and can be protonated at acidic pH. This would increase the compound's polarity and likely its aqueous solubility.

Predictive Analysis of Solubility

In the absence of experimental data, computational models such as Quantitative Structure-Activity Relationship (QSAR) models can provide valuable estimations of solubility. These models utilize the chemical structure to predict physicochemical properties. For nitroaromatic compounds, hydrophobicity (often expressed as logP) and molecular size are key descriptors in predicting solubility. While a specific prediction for Methyl 4-(cyclopropylamino)-3-nitrobenzoate is not available, such in-silico tools are a valuable first step in a drug discovery pipeline.

Experimental Determination of Solubility

A thorough understanding of a compound's solubility requires empirical measurement. Two key types of solubility are typically determined: kinetic and thermodynamic solubility.

Kinetic Solubility

Kinetic solubility measures the concentration of a compound that remains in solution after a short incubation period, typically following the addition of a concentrated stock solution (often in DMSO) to an aqueous buffer. This measurement is highly relevant for in-vitro high-throughput screening assays where compounds are introduced in a similar manner.[1]

This high-throughput method measures the scattering of light by undissolved particles (precipitate) in a solution.[2][3]

Methodology:

-

Stock Solution Preparation : Prepare a 10 mM stock solution of Methyl 4-(cyclopropylamino)-3-nitrobenzoate in 100% DMSO.

-

Serial Dilution : In a 96-well plate, perform a serial dilution of the stock solution in DMSO.

-

Addition to Buffer : Transfer a small volume (e.g., 2 µL) of each DMSO solution to a corresponding well of a clear-bottom 96-well plate containing an aqueous buffer (e.g., Phosphate-Buffered Saline, pH 7.4). This will create a range of final compound concentrations.

-

Incubation : Incubate the plate at room temperature for a defined period (e.g., 1-2 hours) with gentle shaking.

-

Measurement : Measure the light scattering of each well using a nephelometer.

-

Data Analysis : The kinetic solubility is the concentration at which a significant increase in light scattering is observed, indicating the formation of a precipitate.

Diagram: Kinetic Solubility Workflow (Nephelometry)

Caption: Workflow for the nephelometric kinetic solubility assay.

Thermodynamic Solubility

Thermodynamic, or equilibrium, solubility is the concentration of a compound in a saturated solution when it is in equilibrium with its solid form. This is a more fundamental measure of solubility and is crucial for formulation development.[4][5]

This classic method involves equilibrating an excess of the solid compound with the solvent of interest.

Methodology:

-

Sample Preparation : Add an excess amount of solid Methyl 4-(cyclopropylamino)-3-nitrobenzoate to a series of vials containing different aqueous buffers (e.g., pH 1.2, 4.5, 6.8, and 7.4) to assess pH-dependent solubility.[6]

-

Equilibration : Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation : Centrifuge the samples at high speed to pellet the undissolved solid.

-

Sample Collection : Carefully collect an aliquot of the supernatant.

-

Quantification : Determine the concentration of the dissolved compound in the supernatant using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection. A calibration curve prepared with known concentrations of the compound is used for quantification.

Diagram: Thermodynamic Solubility Workflow (Shake-Flask)

Caption: Workflow for the shake-flask thermodynamic solubility assay.

Factors Influencing Solubility Measurements

Several factors can affect the outcome of solubility experiments, and it is crucial to control them to ensure data reliability:

-

Temperature : Solubility is generally temperature-dependent. For most solids, solubility increases with temperature.

-

pH of the Medium : As mentioned, the pH will significantly impact the ionization state and, therefore, the aqueous solubility of Methyl 4-(cyclopropylamino)-3-nitrobenzoate.

-

Polymorphism : Different crystalline forms (polymorphs) of a compound can have different solubilities. It is important to characterize the solid form used in the experiments.

-

Purity of the Compound : Impurities can affect the measured solubility.

Data Interpretation and Application

The obtained solubility data is vital for various stages of drug development:

-

Early Discovery : Kinetic solubility data helps in selecting compounds with appropriate properties for high-throughput screening. A goal for drug discovery compounds is often a solubility of >60 µg/mL.[1]

-

Lead Optimization : Thermodynamic solubility data guides the structural modifications to improve the solubility of lead compounds.

-

Preformulation and Formulation Development : Understanding the thermodynamic solubility across a range of pH values is essential for developing suitable formulations for in-vivo studies.

Conclusion

While experimental solubility data for Methyl 4-(cyclopropylamino)-3-nitrobenzoate is not currently published, this guide provides a robust framework for its determination. By employing the detailed protocols for kinetic and thermodynamic solubility, researchers can generate the critical data needed to advance the development of this compound. A systematic approach, considering the theoretical underpinnings and controlling for experimental variables, will ensure the generation of high-quality, reliable solubility data.

References

-

AxisPharm. Kinetic Solubility Assays Protocol. Available from: [Link]

- Alsenz, J., & Kansy, M. (2007). In vitro solubility assays in drug discovery. Advanced Drug Delivery Reviews, 59(7), 546-567.

-

protocols.io. (2025). In-vitro Thermodynamic Solubility. Available from: [Link]

-

Domainex. Thermodynamic Solubility Assay. Available from: [Link]

- D'Avila, J. C., et al. (2021). ICH Guideline for Biopharmaceutics Classification System-Based Biowaiver (M9): Toward Harmonization in Latin American Countries. Pharmaceutics, 13(3), 395.

Sources

- 1. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. enamine.net [enamine.net]

- 3. benchchem.com [benchchem.com]

- 4. In-vitro Thermodynamic Solubility [protocols.io]

- 5. Thermodynamic Solubility Assay | Domainex [domainex.co.uk]

- 6. ICH Guideline for Biopharmaceutics Classification System-Based Biowaiver (M9): Toward Harmonization in Latin American Countries - PMC [pmc.ncbi.nlm.nih.gov]

Introduction: Strategic Importance of a Key Pharmaceutical Intermediate

An In-depth Technical Guide to the Synthesis of Methyl 4-(cyclopropylamino)-3-nitrobenzoate

Methyl 4-(cyclopropylamino)-3-nitrobenzoate (CAS No. 848819-82-9) is a specialized organic compound of significant interest within the pharmaceutical industry. Its primary value lies in its role as a crucial building block, or intermediate, in the synthesis of complex active pharmaceutical ingredients (APIs). Notably, it is a well-established precursor in the manufacturing pathway of Axitinib, a potent oral tyrosine kinase inhibitor used in cancer therapy. The molecular architecture of this intermediate, featuring a nitro group ortho to a cyclopropylamine substituent on a benzoate scaffold, provides a versatile platform for subsequent chemical modifications. This guide offers a comprehensive overview of its synthesis, focusing on the underlying chemical principles, a detailed experimental protocol, and critical process considerations for researchers and drug development professionals.

Core Synthesis Strategy: Nucleophilic Aromatic Substitution (SNAr)

The most efficient and widely adopted method for preparing Methyl 4-(cyclopropylamino)-3-nitrobenzoate is through a Nucleophilic Aromatic Substitution (SNAr) reaction. This classical transformation is exceptionally well-suited for this target molecule due to the electronic nature of the starting material, Methyl 4-fluoro-3-nitrobenzoate.

Mechanistic Rationale: Engineering Reactivity

The success of the SNAr reaction hinges on the electronic properties of the aryl halide. The benzene ring of Methyl 4-fluoro-3-nitrobenzoate is rendered significantly electron-deficient by the powerful electron-withdrawing effects of two key functional groups:

-

The Nitro Group (-NO₂): Positioned ortho to the fluorine atom, its strong resonance and inductive effects pull electron density from the aromatic ring.

-

The Methyl Ester Group (-COOCH₃): Located para to the fluorine, it also contributes to electron withdrawal.

This pronounced electron deficiency creates a strong electrophilic character at the carbon atom bonded to the fluorine, making it highly susceptible to attack by a nucleophile. Cyclopropylamine serves as the potent nucleophile, attacking this activated carbon center. The reaction proceeds through a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex. Aromaticity is subsequently restored upon the expulsion of the highly electronegative fluoride ion, which is an excellent leaving group in this context, to yield the stable final product.

Visualizing the Synthetic Workflow

The following diagram outlines the key stages of the synthesis, from the primary reactants to the final, purified product.

Caption: High-level workflow for the SNAr synthesis.

Detailed Experimental Protocol

This protocol provides a robust and reproducible method for the laboratory-scale synthesis of the title compound.

Materials and Reagents:

| Reagent | CAS No. | Molecular Formula | MW ( g/mol ) | Role |

| Methyl 4-fluoro-3-nitrobenzoate | 329-59-9 | C₈H₆FNO₄ | 199.14 | Starting Material |

| Cyclopropylamine | 765-30-0 | C₃H₇N | 57.09 | Nucleophile |

| Potassium Carbonate (K₂CO₃) | 584-08-7 | K₂CO₃ | 138.21 | Base |

| Dimethyl Sulfoxide (DMSO) | 67-68-5 | C₂H₆OS | 78.13 | Solvent |

| Ethyl Acetate (EtOAc) | 141-78-6 | C₄H₈O₂ | 88.11 | Extraction Solvent |

| Deionized Water | 7732-18-5 | H₂O | 18.02 | Workup |

| Brine (Saturated NaCl solution) | 7647-14-5 | NaCl | 58.44 | Washing Agent |

| Anhydrous Sodium Sulfate (Na₂SO₄) | 7757-82-6 | Na₂SO₄ | 142.04 | Drying Agent |

Step-by-Step Procedure:

-

Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add Methyl 4-fluoro-3-nitrobenzoate (1.0 eq).

-

Solvent and Base Addition: Add anhydrous dimethyl sulfoxide (DMSO, approx. 5-10 mL per gram of starting material) to the flask, followed by anhydrous potassium carbonate (2.0 eq). Stir the resulting suspension.

-

Nucleophile Addition: Slowly add cyclopropylamine (1.2 eq) to the stirring suspension at room temperature. A slight exotherm may be observed.

-

Reaction Execution: Heat the reaction mixture to 50-60 °C and stir for 4-6 hours.

-

Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 30% Ethyl Acetate in Hexanes), checking for the consumption of the starting material.

-

Workup - Quenching: After the reaction is complete, cool the mixture to room temperature and pour it slowly into a beaker containing ice-cold deionized water (approx. 10 times the volume of DMSO used). A yellow precipitate should form.

-

Workup - Extraction: Stir the aqueous suspension for 30 minutes to ensure complete precipitation. Filter the solid product using a Buchner funnel. Alternatively, the product can be extracted from the aqueous mixture with ethyl acetate (3x volumes).

-

Workup - Washing: If using extraction, combine the organic layers and wash sequentially with deionized water (2x) and brine (1x).

-

Isolation of Crude Product: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude solid product.

-

Purification: Purify the crude solid by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexanes, to afford Methyl 4-(cyclopropylamino)-3-nitrobenzoate as a yellow crystalline solid.

-

Final Drying: Dry the purified crystals under vacuum to remove any residual solvent.

Safety and Handling Considerations

-

Acids and Bases: Concentrated acids and bases used in related syntheses are highly corrosive. Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Solvents: Organic solvents like DMSO and ethyl acetate should be handled in a well-ventilated fume hood. Ethanol is flammable and should not be heated with an open flame.

-

Reagents: Methyl benzoate is moderately harmful. Consult the Safety Data Sheet (SDS) for all chemicals before use.

Conclusion

The synthesis of Methyl 4-(cyclopropylamino)-3-nitrobenzoate via Nucleophilic Aromatic Substitution is a prime example of strategic organic synthesis. By leveraging the inherent electronic properties of a well-chosen starting material, the desired product can be obtained efficiently and in high purity. This guide provides the fundamental mechanistic understanding and a detailed, actionable protocol necessary for the successful preparation of this vital pharmaceutical intermediate, empowering researchers in their pursuit of advanced therapeutic agents.

References

- Vertex AI Search.

- The Royal Society of Chemistry.

- Benchchem.

- Google Patents.

- Patsnap.

- Google Patents.

A Comprehensive Guide to the Synthesis of Methyl 4-(cyclopropylamino)-3-nitrobenzoate: Starting Materials and Strategic Synthesis

Abstract

This technical guide provides an in-depth exploration of the synthetic pathways to obtain Methyl 4-(cyclopropylamino)-3-nitrobenzoate, a key intermediate in the development of various pharmaceutical agents. This document is intended for researchers, scientists, and professionals in drug development, offering a detailed analysis of starting materials, reaction mechanisms, and step-by-step experimental protocols. The guide emphasizes the strategic selection of precursors and the underlying chemical principles that govern the synthesis, ensuring a robust and reproducible methodology.

Introduction: The Significance of Methyl 4-(cyclopropylamino)-3-nitrobenzoate

Methyl 4-(cyclopropylamino)-3-nitrobenzoate serves as a crucial building block in the synthesis of a range of biologically active molecules. Its structural motif, featuring a nitro-substituted aromatic ring coupled with a cyclopropylamine moiety, is a common feature in compounds targeted for various therapeutic areas. The precise and efficient synthesis of this intermediate is therefore of paramount importance for the successful development of novel drug candidates. This guide will focus on the most prevalent and practical synthetic routes, starting from readily available commercial precursors.

Strategic Synthesis: A Two-Step Approach

The most common and industrially scalable synthesis of Methyl 4-(cyclopropylamino)-3-nitrobenzoate is achieved through a two-step process. This strategy involves:

-

Nitration of a suitable benzoate precursor to introduce the nitro group at the meta position relative to the ester.

-

Nucleophilic Aromatic Substitution (SNAr) to introduce the cyclopropylamino group.

The selection of the initial starting material is critical and dictates the specifics of the first step. The overall synthetic workflow is depicted below.

Figure 1: General synthetic workflow for Methyl 4-(cyclopropylamino)-3-nitrobenzoate.

Starting Material Analysis and Synthesis of Key Intermediates

The success of the synthesis hinges on the preparation of a key intermediate: a methyl 4-halo-3-nitrobenzoate. The most common halogenated precursors are Methyl 4-chloro-3-nitrobenzoate and Methyl 4-fluoro-3-nitrobenzoate.

Synthesis of Methyl 3-nitrobenzoate

The journey often begins with the nitration of methyl benzoate. This is a classic example of an electrophilic aromatic substitution reaction.[1][2]

Reaction Mechanism: The reaction proceeds via the formation of the nitronium ion (NO₂⁺) from nitric acid and sulfuric acid. The methyl ester group is a deactivating, meta-director, thus guiding the incoming nitro group to the 3-position.[1]

Experimental Protocol: Nitration of Methyl Benzoate [1][2][3][4]

-

Preparation of the Nitrating Mixture: In a flask cooled in an ice bath, cautiously add concentrated nitric acid to concentrated sulfuric acid.

-

Reaction Setup: In a separate flask, dissolve methyl benzoate in concentrated sulfuric acid and cool the mixture in an ice bath.

-

Addition: Slowly add the nitrating mixture to the methyl benzoate solution, maintaining the temperature below 15°C to minimize side reactions.

-

Reaction: After the addition is complete, allow the reaction to stir at room temperature for a short period.

-

Workup: Pour the reaction mixture over crushed ice to precipitate the product.

-

Purification: The crude methyl 3-nitrobenzoate is then collected by filtration, washed with cold water, and can be further purified by recrystallization from methanol or ethanol.

| Parameter | Value | Reference |

| Starting Material | Methyl Benzoate | [1][3] |

| Reagents | Conc. Nitric Acid, Conc. Sulfuric Acid | [1][3] |

| Typical Yield | 80-90% | [3] |

| Melting Point | 78°C | [3] |

Table 1: Summary of the synthesis of Methyl 3-nitrobenzoate.

Halogenation of Methyl 3-nitrobenzoate

The next crucial step is the introduction of a halogen at the 4-position of methyl 3-nitrobenzoate. This can be achieved through electrophilic halogenation. For the synthesis of Methyl 4-chloro-3-nitrobenzoate, chlorination using chlorine gas in the presence of a Lewis acid catalyst like iron(III) chloride is a common method.

The Core Reaction: Nucleophilic Aromatic Substitution (SNAr)

The final step in the synthesis is the reaction of the methyl 4-halo-3-nitrobenzoate intermediate with cyclopropylamine. This is a nucleophilic aromatic substitution (SNAr) reaction.[5][6]

Reaction Mechanism: The SNAr mechanism is an addition-elimination process. The nucleophile (cyclopropylamine) attacks the carbon atom bearing the leaving group (halide), forming a resonance-stabilized intermediate known as a Meisenheimer complex.[5][6] The electron-withdrawing nitro group ortho and para to the leaving group is crucial for stabilizing this intermediate and facilitating the reaction.[6] In the final step, the leaving group is eliminated, and the aromaticity of the ring is restored. The reactivity of the halide leaving group generally follows the order F > Cl > Br > I for SNAr reactions.[7]

Figure 2: Simplified mechanism of the Nucleophilic Aromatic Substitution (SNAr) reaction.

Starting Material: Methyl 4-chloro-3-nitrobenzoate

Methyl 4-chloro-3-nitrobenzoate is a commonly used starting material for this SNAr reaction.[8]

Experimental Protocol: Synthesis of Methyl 4-(cyclopropylamino)-3-nitrobenzoate

-

Reaction Setup: In a suitable solvent such as acetonitrile or dimethylformamide (DMF), dissolve Methyl 4-chloro-3-nitrobenzoate.

-

Addition of Amine: Add cyclopropylamine to the solution. An excess of the amine may be used to act as both the nucleophile and the base to neutralize the HCl formed during the reaction. Alternatively, a non-nucleophilic base like triethylamine or potassium carbonate can be added.

-

Heating: The reaction mixture is typically heated to drive the reaction to completion. The reaction temperature and time will depend on the solvent and the specific substrate.

-

Workup: After the reaction is complete, the mixture is cooled, and the product is isolated by precipitation or extraction.

-

Purification: The crude product can be purified by recrystallization or column chromatography to yield pure Methyl 4-(cyclopropylamino)-3-nitrobenzoate.

| Parameter | Value |

| Starting Material | Methyl 4-chloro-3-nitrobenzoate |

| Nucleophile | Cyclopropylamine |

| Solvent | Acetonitrile, DMF, or similar polar aprotic solvents |

| Base (optional) | Triethylamine, Potassium Carbonate |

Table 2: Key parameters for the SNAr reaction.

Conclusion

The synthesis of Methyl 4-(cyclopropylamino)-3-nitrobenzoate is a well-established process that relies on fundamental principles of organic chemistry, particularly electrophilic and nucleophilic aromatic substitution reactions. The strategic selection of starting materials, beginning with the nitration of methyl benzoate followed by halogenation and a final SNAr reaction with cyclopropylamine, provides a reliable and scalable route to this important pharmaceutical intermediate. Careful control of reaction conditions and appropriate purification techniques are essential for obtaining a high-purity product.

References

-

Quora. What is the synthesis of methyl 3-nitrobenzoate?. (2016). Available at: [Link]

-

Anasazi Instruments. Electrophilic Aromatic Substitution, Nitration of Methyl Benzoate. Available at: [Link]

-

YouTube. Aromatic Substitution Reactions Practice | LTQ 4.1, Spring 2024. (2024). Available at: [Link]

-

Organic Syntheses. Benzoic acid, m-nitro-, methyl ester. Available at: [Link]

-

National Institutes of Health. Concerted Nucleophilic Aromatic Substitutions. Available at: [Link]

- Patsnap. Preparation method of 3-methyl-4-nitrobenzoic acid. (2021).

-

PubChem. Methyl 4-amino-3-nitrobenzoate. Available at: [Link]

-

Reddit. What is the product of my (failed) synthesis of methyl-3-nitrobenzoate?. (2012). Available at: [Link]

- Google Patents. Preparation of methyl m-nitrobenzoate.

-

Royal Society of Chemistry. Nitration of methyl benzoate. Available at: [Link]

-

University of South Alabama. Preparation of Methyl 3-nitrobenzoate. (2010). Available at: [Link]

- Google Patents. Synthetic method of N-methyl-4-(methyl amino)-3-nitrobenzamide.

-

PubChem. Methyl 4-chloro-3-nitrobenzoate. Available at: [Link]

-

ResearchGate. The nucleophilic aromatic substitution reaction between.... Available at: [Link]

-

YouTube. Nucleophilic Aromatic Substitution. (2019). Available at: [Link]

-

YouTube. Aromatic 3b. Preparation and purification of methyl-3-nitobenzoate. (2013). Available at: [Link]

Sources

- 1. Nitration of methyl benzoate | Resource | RSC Education [edu.rsc.org]

- 2. southalabama.edu [southalabama.edu]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. m.youtube.com [m.youtube.com]

- 5. Concerted Nucleophilic Aromatic Substitutions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. youtube.com [youtube.com]

- 7. youtube.com [youtube.com]

- 8. Methyl 4-chloro-3-nitrobenzoate | C8H6ClNO4 | CID 735797 - PubChem [pubchem.ncbi.nlm.nih.gov]

Unveiling the Bio-Potential of Methyl 4-(cyclopropylamino)-3-nitrobenzoate: A Technical Guide for Drug Discovery Professionals

Abstract

In the landscape of modern drug discovery, the strategic exploration of novel chemical entities with unique structural motifs is paramount. This guide focuses on Methyl 4-(cyclopropylamino)-3-nitrobenzoate, a compound at the intersection of two pharmacologically significant moieties: the nitrobenzoate scaffold and the cyclopropyl group. While direct biological data on this specific molecule is nascent, this document provides a comprehensive analysis of its potential biological activities by examining its structural components, related compounds, and established principles in medicinal chemistry. We will delve into its potential as an antimicrobial and antifungal agent, and its role as a key intermediate in the synthesis of complex pharmaceuticals. This guide will further outline a strategic, multi-pronged research approach to systematically investigate and validate the therapeutic potential of this promising compound.

Introduction: Deconstructing the Molecule

Methyl 4-(cyclopropylamino)-3-nitrobenzoate is a small organic molecule characterized by a central benzene ring substituted with a methyl ester, a nitro group, and a cyclopropylamine moiety. Each of these components contributes to its potential pharmacological profile.

-

The Nitroaromatic Core: The presence of a nitro group on the aromatic ring is a well-established feature in many bioactive compounds. Nitroaromatic compounds are known to possess a wide range of biological activities, including antimicrobial, antifungal, and even anticancer properties.[1] The electron-withdrawing nature of the nitro group can influence the molecule's reactivity and its ability to interact with biological targets.

-

The Cyclopropyl Advantage: The cyclopropyl group is considered a "privileged" structural motif in medicinal chemistry. Its rigid, three-membered ring structure can confer several advantageous properties to a drug candidate, including:

-

Enhanced Metabolic Stability: The cyclopropyl ring is often resistant to metabolic degradation, potentially leading to a longer in vivo half-life.

-

Improved Receptor Binding: The conformational rigidity of the cyclopropyl group can lock the molecule into a bioactive conformation, enhancing its binding affinity and selectivity for a specific biological target.

-

Modulation of Physicochemical Properties: The introduction of a cyclopropyl group can fine-tune properties like lipophilicity and solubility, which are critical for drug absorption and distribution.

-

-

The Benzoate Ester: The methyl benzoate portion of the molecule provides a handle for further chemical modification and can influence the compound's overall pharmacokinetic profile.

Inferred Biological Activity: Building a Case from Analogs and Precedents

While direct experimental data for Methyl 4-(cyclopropylamino)-3-nitrobenzoate is limited, a strong case for its potential biological activity can be constructed by examining related compounds and broader chemical principles.

Antimicrobial and Antifungal Potential

A compelling line of inquiry points towards potential antimicrobial and antifungal activities. A study on 3-methyl-4-nitrobenzoate derivatives demonstrated significant antifungal activity against various Candida strains.[2] This suggests that the nitrobenzoate scaffold itself is a key contributor to this bioactivity. The introduction of the cyclopropylamino group at the 4-position could further enhance this activity by modulating the electronic properties of the ring and providing additional interaction points with microbial targets.

Furthermore, derivatives of 2-chloro-5-nitrobenzoic acid have been investigated as potential next-generation antibacterials, showing efficacy against both Gram-positive and Gram-negative bacteria.[3] This reinforces the notion that the nitrobenzoic acid core is a promising starting point for the development of new antimicrobial agents.

Hypothesized Mechanism of Action (Antimicrobial/Antifungal):

The nitro group is often a key player in the mechanism of action of antimicrobial nitroaromatic compounds. It can be enzymatically reduced within microbial cells to form reactive nitroso and hydroxylamino derivatives. These reactive species can induce oxidative stress, damage DNA, and inhibit essential enzymes, ultimately leading to cell death.

Caption: Hypothesized antimicrobial mechanism of action.

A Key Building Block in Pharmaceutical Synthesis

Several patents highlight the use of related nitrobenzoate derivatives as crucial intermediates in the synthesis of commercially successful drugs. For instance, methyl 2-bromomethyl-3-nitrobenzoate is a key precursor in the synthesis of Lenalidomide, an immunomodulatory drug used to treat multiple myeloma.[4] Similarly, 3-methyl-4-nitrobenzoic acid is an important intermediate in the synthesis of the antihypertensive drug Telmisartan.[5]

This established role as a synthetic intermediate suggests that Methyl 4-(cyclopropylamino)-3-nitrobenzoate could also serve as a valuable starting material for the creation of more complex and potent therapeutic agents. The cyclopropylamine moiety offers a unique vector for diversification and the introduction of additional pharmacophoric features.

A Strategic Research Roadmap: From Hypothesis to Validation

To systematically evaluate the biological potential of Methyl 4-(cyclopropylamino)-3-nitrobenzoate, a phased research approach is recommended.

Phase 1: In Vitro Screening for Bioactivity

The initial phase should focus on broad in vitro screening to identify and confirm potential biological activities.

Experimental Protocols:

-

Antimicrobial Susceptibility Testing:

-

Bacterial and Fungal Strains: A panel of clinically relevant Gram-positive and Gram-negative bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungal strains (e.g., Candida albicans, Aspergillus fumigatus) should be selected.

-

Broth Microdilution Assay: Determine the Minimum Inhibitory Concentration (MIC) of the compound against the selected microbial strains. A serial dilution of the compound is prepared in a 96-well plate, and a standardized inoculum of the microorganism is added. The MIC is the lowest concentration of the compound that inhibits visible growth after a defined incubation period.

-

Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) Assay: To determine if the compound is microbistatic or microbicidal, aliquots from the wells of the MIC assay that show no growth are plated onto agar plates. The MBC/MFC is the lowest concentration that results in a significant reduction in viable colonies.

-

-

Cytotoxicity Assays:

-

Cell Lines: A panel of human cell lines (e.g., HeLa, HepG2) should be used to assess the compound's general cytotoxicity.

-

MTT or XTT Assay: These colorimetric assays measure cell viability by assessing the metabolic activity of the cells. A decrease in metabolic activity is indicative of cytotoxicity.

-

Data Presentation:

| Microorganism | MIC (µg/mL) | MBC/MFC (µg/mL) |

| S. aureus | ||

| E. coli | ||

| C. albicans | ||

| A. fumigatus |

| Cell Line | IC50 (µM) |

| HeLa | |

| HepG2 |

Phase 2: Mechanism of Action and Preliminary Structure-Activity Relationship (SAR) Studies

Should Phase 1 reveal promising antimicrobial or antifungal activity, the next phase will focus on elucidating the mechanism of action and exploring the structure-activity relationship.

Experimental Protocols:

-

Mechanism of Action Studies:

-

Reactive Oxygen Species (ROS) Assay: Use fluorescent probes (e.g., DCFH-DA) to measure the generation of intracellular ROS in microbial cells upon treatment with the compound.

-

DNA Damage Assay: Employ techniques like the comet assay or TUNEL assay to assess DNA fragmentation in treated microbial cells.

-

Enzyme Inhibition Assays: If a specific microbial enzyme is hypothesized as a target, in vitro enzyme inhibition assays can be performed.

-

-

Preliminary SAR Studies:

-

Analog Synthesis: Synthesize a small library of analogs by modifying the cyclopropylamino and methyl ester groups.

-

In Vitro Screening of Analogs: Screen the synthesized analogs using the same antimicrobial and cytotoxicity assays as in Phase 1 to identify key structural features required for activity and selectivity.

-

Caption: Workflow for Preliminary SAR Studies.

Conclusion and Future Directions

Methyl 4-(cyclopropylamino)-3-nitrobenzoate represents a compelling, yet underexplored, chemical entity with significant potential in drug discovery. Its unique combination of a nitroaromatic core and a cyclopropyl moiety provides a strong rationale for investigating its biological activities, particularly in the antimicrobial and antifungal arenas. Furthermore, its potential as a versatile synthetic intermediate opens up avenues for the development of novel, more complex therapeutic agents. The proposed research roadmap provides a clear and logical framework for systematically evaluating this compound, from initial in vitro screening to mechanistic studies and lead optimization. The insights gained from this research could pave the way for the development of new and effective treatments for infectious diseases and beyond.

References

- [Link to relevant patent on nitrobenzo

-

The Crucial Role of Cyclopropane Derivatives in Modern Drug Discovery.

- [Link to relevant patent on alkyl nitrobenzoate prepar

-

3-Methyl-4-Nitrobenzoate Derivates as Antifungal Drug Candidates: Biological and In Silico Evaluation.[2]

-

Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines.[1]

-

An improved process for synthesis of lenalidomide - Google Patents.[4]

-

From Structure to Function: 2-Chloro-5-nitrobenzoic Acid Derivatives as Potential Next-Generation Antibacterials - MDPI.[3]

-

Nitration of methyl benzoate | Resource | RSC Education.[8]

-

Synthesis and characterization of quinazolinobenzodiazepine-benzothiazole hybrid derivatives - Der Pharma Chemica.

-

Preparation method of 3-methyl-4-nitrobenzoic acid - Eureka | Patsnap.[5]

-

Progress on 3-Nitropropionic Acid Derivatives - PMC - PubMed Central.[9]

-

Benzopyrone, a privileged scaffold in drug discovery: An overview of FDA‐approved drugs and clinical candidates - ResearchGate.[10]

-

Synthetic method of N-methyl-4-(methyl amino)-3-nitrobenzamide - CN104356022A.[11]